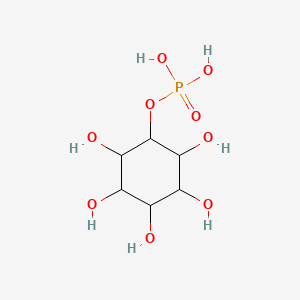

(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le L-Myo-Inositol-1-Phosphate est un composé biochimique crucial impliqué dans divers processus cellulaires. Il s’agit d’une forme phosphorylée du myo-inositol, qui est un type d’alcool de sucre. Ce composé joue un rôle important dans la synthèse du phosphatidylinositol et d’autres phosphates d’inositol, qui sont essentiels pour la structure de la membrane cellulaire et les voies de signalisation.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le L-Myo-Inositol-1-Phosphate peut être synthétisé par conversion enzymatique du glucose-6-phosphate. L’enzyme myo-inositol-1-phosphate synthase catalyse cette réaction, qui implique la cyclisation du glucose-6-phosphate pour former le L-Myo-Inositol-1-Phosphate . La réaction se produit généralement dans des conditions physiologiques, l’enzyme nécessitant des ions magnésium comme cofacteur.

Méthodes de production industrielle

Dans les milieux industriels, la production de L-Myo-Inositol-1-Phosphate implique souvent la fermentation microbienne. Des micro-organismes génétiquement modifiés, tels que des souches d’Escherichia coli ou de Saccharomyces cerevisiae, sont utilisés pour surproduire l’enzyme myo-inositol-1-phosphate synthase. Ces micro-organismes sont cultivés dans des bioréacteurs dans des conditions contrôlées pour maximiser le rendement .

Analyse Des Réactions Chimiques

Types de réactions

Le L-Myo-Inositol-1-Phosphate subit diverses réactions chimiques, notamment :

Phosphorylation : Il peut être encore phosphorylé pour produire des phosphates d’inositol d’ordre supérieur.

Hydrolyse : Il peut être hydrolysé par des phosphatases spécifiques pour libérer du myo-inositol libre et des phosphates inorganiques.

Isomérisation : Il peut être isomérisé en différents phosphates d’inositol par des isomérases spécifiques.

Réactifs et conditions courants

Phosphorylation : L’ATP et des kinases spécifiques sont nécessaires pour les réactions de phosphorylation.

Hydrolyse : Des phosphatases spécifiques, telles que l’inositol monophosphatase, sont utilisées pour l’hydrolyse.

Isomérisation : Des isomérases et des cofacteurs appropriés sont nécessaires pour les réactions d’isomérisation.

Principaux produits

Phosphorylation : Produit des phosphates d’inositol d’ordre supérieur comme l’inositol triphosphate.

Hydrolyse : Produit du myo-inositol libre et des phosphates inorganiques.

Isomérisation : Produit divers isomères de phosphates d’inositol.

Applications de la recherche scientifique

Le L-Myo-Inositol-1-Phosphate a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de phosphates d’inositol complexes et de dérivés de phosphatidylinositol.

Biologie : Joue un rôle dans la signalisation cellulaire, le trafic membranaire et l’osmorégulation.

Industrie : Utilisé dans la production d’additifs alimentaires et de compléments alimentaires en raison de ses bienfaits pour la santé.

Applications De Recherche Scientifique

L-Myo-Inositol-1-Phosphate has numerous applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex inositol phosphates and phosphatidylinositol derivatives.

Biology: Plays a role in cell signaling, membrane trafficking, and osmoregulation.

Industry: Used in the production of food additives and dietary supplements due to its health benefits.

Mécanisme D'action

Le L-Myo-Inositol-1-Phosphate exerce ses effets principalement par son rôle dans la voie de signalisation du phosphatidylinositol. Il sert de précurseur à la synthèse du phosphatidylinositol, qui peut être phosphorylé pour produire des phosphates de phosphatidylinositol. Ces phosphates agissent comme des messagers secondaires dans diverses voies de signalisation, régulant des processus tels que la croissance cellulaire, l’apoptose et le métabolisme . Les cibles moléculaires comprennent diverses kinases et phosphatases qui modulent l’état de phosphorylation du phosphatidylinositol et de ses dérivés.

Comparaison Avec Des Composés Similaires

Le L-Myo-Inositol-1-Phosphate est unique par rapport aux autres phosphates d’inositol en raison de son rôle spécifique dans l’étape initiale de la voie du phosphate d’inositol. Des composés similaires comprennent :

Inositol-1,4,5-triphosphate : Un messager secondaire impliqué dans la signalisation du calcium.

Inositol-1,3,4,5-tétrakisphosphate : Impliqué dans la régulation de divers processus cellulaires.

Phosphatidylinositol-4,5-bisphosphate : Un précurseur de l’inositol triphosphate et du diacylglycérol, qui sont tous deux d’importantes molécules de signalisation.

L-Myo-Inositol-1-Phosphate is distinct in its role as a precursor for these higher-order inositol phosphates, highlighting its importance in the biosynthesis of key signaling molecules .

Propriétés

Numéro CAS |

573-35-3 |

|---|---|

Formule moléculaire |

C6H11O9P-2 |

Poids moléculaire |

258.12 g/mol |

Nom IUPAC |

[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3+,4-,5-,6?/m0/s1 |

Clé InChI |

INAPMGSXUVUWAF-LXOASSSBSA-L |

SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |

SMILES isomérique |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O |

SMILES canonique |

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |

Key on ui other cas no. |

2831-74-5 15421-51-9 |

Synonymes |

inositol 1-monophosphate inositol 1-phosphate myoinositol 1-phosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.